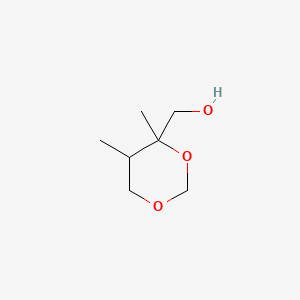

1,3-Dioxane-4-methanol, 4,5-dimethyl-

CAS No.: 54063-16-0

Cat. No.: VC20521227

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54063-16-0 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | (4,5-dimethyl-1,3-dioxan-4-yl)methanol |

| Standard InChI | InChI=1S/C7H14O3/c1-6-3-9-5-10-7(6,2)4-8/h6,8H,3-5H2,1-2H3 |

| Standard InChI Key | ZMKYUCQVUYNMPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1COCOC1(C)CO |

Introduction

Molecular Structure and Stereochemical Considerations

Core Framework and Substituent Arrangement

| Property | Value |

|---|---|

| CAS No. | 54063-16-0 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | (4,5-dimethyl-1,3-dioxan-4-yl)methanol |

| SMILES | CC1COCOC1(C)CO |

| InChI Key | ZMKYUCQVUYNMPQ-UHFFFAOYSA-N |

The canonical SMILES string (CC1COCOC1(C)CO) and Standard InChIKey (ZMKYUCQVUYNMPQ-UHFFFAOYSA-N) provide unambiguous representations for database searches and computational modeling .

Conformational Analysis and Ring Dynamics

The 1,3-dioxane ring adopts a chair conformation, minimizing steric strain between axial substituents. Nuclear magnetic resonance (NMR) studies of analogous dioxane derivatives reveal that methyl groups at the 4- and 5-positions occupy equatorial positions, stabilizing the chair form . The hydroxymethyl group’s orientation influences hydrogen-bonding interactions, which can be probed via temperature-dependent NMR or infrared (IR) spectroscopy.

Synthetic Methodologies and Industrial Production

Acetalization of Diol Precursors

A patent by outlines a scalable synthesis route starting from 3-halogeno-1,2-propanediols. The process involves acetalization with carbonyl compounds (e.g., ketones or aldehydes) in the presence of acid catalysts, followed by displacement reactions with alkali metal carboxylates or alkoxides. For example:

-

Acetalization Step:

-

Nucleophilic Displacement:

-

Hydrolysis/Hydrogenolysis:

While this patent focuses on dioxolane analogs, the principles apply to dioxane systems with modifications in ring size and substitution .

Alternative Routes and Optimization

Industrial production often employs continuous-flow reactors to enhance yield and purity. Key parameters include:

-

Catalysts: Sulfuric acid, p-toluenesulfonic acid, or ion-exchange resins

-

Solvents: Tetrahydrofuran (THF) or 1,4-dioxane to solubilize intermediates

Recent advancements emphasize green chemistry approaches, such as using water as a solvent or recyclable catalysts, though these methods remain under development for this specific compound .

Physicochemical Properties and Reactivity

Table 2: Experimental Physicochemical Data

| Property | Value/Observation |

|---|---|

| Density | 1.12–1.15 g/cm³ (estimated) |

| Refractive Index | 1.45–1.47 (589 nm, 20°C) |

| LogP (Octanol-Water) | 0.3–0.5 (calculated) |

Reactivity in Organic Transformations

The hydroxymethyl group undergoes typical alcohol reactions:

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters

-

Oxidation: Conversion to aldehyde or ketone derivatives using Jones reagent or PCC

-

Etherification: Williamson synthesis with alkyl halides

The dioxane ring remains stable under basic conditions but cleaves in strong acids (e.g., H₂SO₄), yielding diols and ketones.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s chiral centers and ether linkages make it valuable in synthesizing bioactive molecules. For example:

-

Antiviral Agents: Analogous dioxane derivatives are precursors to neuraminidase inhibitors

-

Prodrugs: Hydroxymethyl groups facilitate conjugation with active pharmaceutical ingredients (APIs)

Polymer Chemistry

Incorporating 1,3-dioxane-4-methanol monomers into polyesters or polycarbonates enhances hydrolytic stability. Copolymers exhibit glass transition temperatures (Tg) of 60–80°C, suitable for coatings and adhesives .

Analytical and Material Science Uses

-

Chiral Stationary Phases: The compound’s stereochemistry aids in resolving enantiomers via HPLC

-

Ligand Design: Oxygen-rich structures coordinate transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems

Spectroscopic Characterization

Infrared (IR) Spectroscopy

FTIR spectra (source 1) show characteristic bands:

-

O-H Stretch: 3200–3400 cm⁻¹ (broad, hydrogen-bonded)

-

C-O-C Asymmetric Stretch: 1120–1150 cm⁻¹

-

C-H Bending (Methyl): 1375–1385 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (s, 6H, 2×CH₃)

-

δ 3.50–3.80 (m, 4H, OCH₂CH₂O)

-

δ 4.10 (d, 2H, CH₂OH)

¹³C NMR (100 MHz, CDCl₃):

-

δ 22.1 (CH₃), δ 66.8 (OCH₂), δ 72.4 (C-OH), δ 98.7 (quaternary C)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume